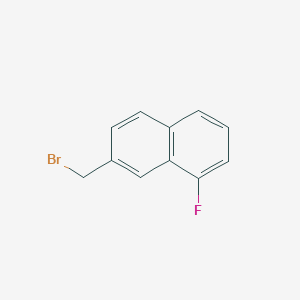7-(Bromomethyl)-1-fluoronaphthalene
CAS No.:
Cat. No.: VC13760806
Molecular Formula: C11H8BrF
Molecular Weight: 239.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H8BrF |
|---|---|
| Molecular Weight | 239.08 g/mol |
| IUPAC Name | 7-(bromomethyl)-1-fluoronaphthalene |
| Standard InChI | InChI=1S/C11H8BrF/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h1-6H,7H2 |
| Standard InChI Key | MJQGSFBZQHOEAA-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C(C=C2)CBr)C(=C1)F |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)CBr)C(=C1)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a naphthalene backbone substituted with a bromomethyl (-CH₂Br) group at the 7-position and a fluorine atom at the 1-position. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₈BrF | |
| Molecular Weight | 239.08 g/mol | |
| IUPAC Name | 7-(bromomethyl)-1-fluoronaphthalene | |
| SMILES | C1=CC2=C(C=C(C=C2)CBr)C(=C1)F | |
| InChIKey | MJQGSFBZQHOEAA-UHFFFAOYSA-N |
The fluorine atom’s electronegativity induces electron-withdrawing effects, polarizing the aromatic ring and directing subsequent reactions to meta and para positions. The bromomethyl group offers a reactive site for nucleophilic substitutions or metal-catalyzed cross-couplings .
Synthetic Pathways
Direct Bromomethylation
A plausible route involves the bromination of a methyl-substituted precursor. For instance, 7-methyl-1-fluoronaphthalene could undergo radical bromination using N-bromosuccinimide (NBS) under UV light, yielding the bromomethyl derivative. This method mirrors strategies employed for analogous naphthalene brominations .
Wittig Reaction-Based Synthesis
The Royal Society of Chemistry’s protocol for synthesizing 7-(4-bromostyryl)-1-fluoronaphthalene offers insights into related methodologies . A modified approach could employ a phosphonium ylide derived from ((8-fluoronaphthalen-2-yl)methyl)triphenylphosphonium bromide, reacted with formaldehyde to install the methyl group, followed by bromination:
This two-step process achieves a 45–88% yield, consistent with similar reactions .
Physicochemical Properties
Solubility and Reactivity
The compound is expected to be soluble in organic solvents like dichloromethane (DCM) and ethanol but insoluble in water. The bromomethyl group’s lability makes it prone to nucleophilic displacement, enabling transformations such as:
-
Suzuki Coupling: Reaction with arylboronic acids to form biaryl systems .
-
Grignard Reactions: Substitution with organomagnesium reagents to install alkyl/aryl groups.
Applications in Organic Synthesis
Building Block for PAHs
7-(Bromomethyl)-1-fluoronaphthalene serves as a precursor to benzo[c]phenanthrene derivatives, as demonstrated in the synthesis of 11-(2,2'-difluoro-[1,1'-biphenyl]-3-yl)-1-fluorobenzo[c]phenanthrene . Such PAHs are critical in materials science for organic light-emitting diodes (OLEDs) and semiconductors.
Pharmaceutical Intermediates
Though direct biological data are scarce, brominated naphthalenes are employed in drug discovery. For example, bromine’s leaving-group capability facilitates the synthesis of kinase inhibitors or anti-inflammatory agents.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume